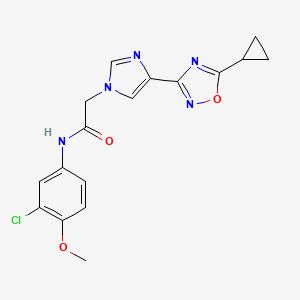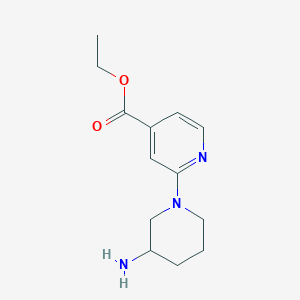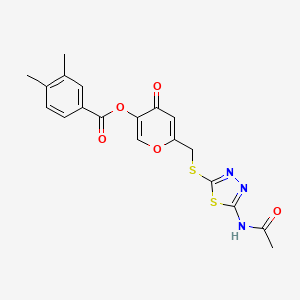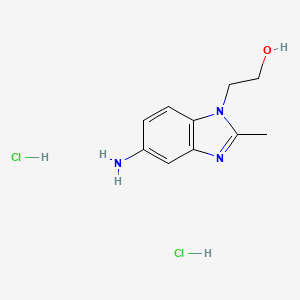
2-(2-Bromophenyl)-2-methoxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromophenyl)-2-methoxyacetonitrile, also known as Bromoxyril, is a chemical compound that belongs to the class of nitriles. It is widely used in scientific research for its unique properties and applications.
Scientific Research Applications
Analytical Chemistry and Pharmaceutical Quality Control
2-(2-Bromophenyl)-2-methoxyacetonitrile and related compounds have been studied for their utility in analytical chemistry, particularly in the quality control of pharmaceuticals and cosmetics. For instance, derivatives such as 2-bromoacetyl-6-methoxynaphthalene have been used as prechromatographic fluorescent labelling reagents for analyzing dicarboxylic acids in pharmaceuticals and cosmetics. This method is useful for the quality control of complex formulations containing compounds like azelaic acid and meglutol, proving its significance in ensuring the safety and efficacy of pharmaceutical products (Gatti et al., 1995).
Crystallography and Molecular Structure
Research on compounds structurally related to this compound, such as 2-bromobenzaldehyde cyanohydrin, has provided insights into crystal structures and molecular bonding. These studies are crucial for understanding the molecular architecture and interactions of complex organic compounds, which can have implications in material science and drug design (Betz et al., 2007).
Spectrofluorometric Characterization and Antibacterial Activity
The compound's derivatives have been synthesized and characterized using various spectrofluorometric techniques. These studies are important for understanding the electronic and photophysical properties of organic molecules, which have applications in fields such as photovoltaics, sensors, and biomedical imaging. Additionally, some derivatives have shown antibacterial activity, indicating potential applications in developing new antimicrobial agents (Khan, 2017).
Catalysis in Chemical Synthesis
Derivatives of this compound have been studied in the context of catalysis for chemical transformations. For instance, their role in the hydration of nitriles to amides has been explored. This research is significant for the development of more efficient and sustainable chemical processes in the pharmaceutical and chemical industries (Breno et al., 2003).
properties
IUPAC Name |
2-(2-bromophenyl)-2-methoxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHRILBQDSZJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2998871.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2998876.png)


![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2998879.png)


![4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde](/img/structure/B2998886.png)
![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2998887.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2998888.png)

